molecular formula C16H20N4O4S B138581 Hydroxy Torsemide CAS No. 99300-68-2

Hydroxy Torsemide

Cat. No. B138581
CAS RN: 99300-68-2
M. Wt: 364.4 g/mol
InChI Key: WCYVLAMJCQZUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Torsemide is a derivative of Torsemide, a potent loop diuretic belonging to the sulfonylurea class. It has been in clinical use in the United States since 1993 and is primarily used for the treatment of edema associated with congestive heart failure, renal disease, or hepatic disease. Torsemide works by inhibiting the reabsorption of sodium and water in the kidneys, leading to increased urine production. Although adverse reactions to Torsemide are generally uncommon and mild, there have been reports of photosensitive lichenoid reactions, which are rare and represent a localized photoallergic cell-mediated hypersensitivity reaction to the drug .

Synthesis Analysis

The synthesis of Torsemide and its derivatives, such as Hydroxy Torsemide, is not detailed in the provided papers. However, the oxidation of Torsemide by hexacyanoferrate (III) in an aqueous alkaline medium has been studied, which could be relevant to the synthesis or degradation pathways of Torsemide derivatives. This reaction has been observed both in the presence and absence of a ruthenium (III) catalyst .

Molecular Structure Analysis

The molecular structure of Torsemide is not explicitly discussed in the provided papers. However, the presence of a sulfonylurea moiety is a key structural feature that contributes to its pharmacological activity. The molecular interactions and potential epitopes that may be involved in hypersensitivity reactions, such as the photosensitive lichenoid reaction described, are not well understood .

Chemical Reactions Analysis

The chemical behavior of Torsemide under oxidative conditions has been studied. Specifically, the kinetics of the oxidation of Torsemide by hexacyanoferrate (III) in an alkaline medium have been analyzed. The reaction follows a stoichiometry ratio of 1:2 between Torsemide and hexacyanoferrate (III), with the rate of reaction increasing in the presence of a ruthenium (III) catalyst. The reaction kinetics suggest a first-order reaction for both Torsemide and hexacyanoferrate (III), with the rate increasing with higher alkaline concentrations and catalyst presence .

Physical and Chemical Properties Analysis

The physical and chemical properties of Torsemide, such as solubility, stability, and reactivity under various conditions, are important for its pharmacokinetics and pharmacodynamics. While the provided papers do not give a comprehensive analysis of these properties, the kinetic study of Torsemide's oxidation provides some insight into its chemical reactivity and stability. The activation parameters of the reaction and the effect of temperature on the rate of reaction have been identified, which can be useful in understanding the stability of Torsemide in different environments .

Scientific Research Applications

1. Extended Drug Release Formulations

A study by Karra (2018) explored the formulation of extended-release pellets of torsemide. These pellets were designed to extend drug release up to 24 hours, improving patient compliance and bioavailability. The study highlighted the successful use of polymers in drug formulation, showcasing torsemide's potential in extended-release medication (Karra, 2018).

2. Pharmacokinetics and Genetic Polymorphisms

Jeong et al. (2022) conducted population pharmacokinetic modeling of torsemide, taking into account genetic polymorphisms. This research underscores the importance of individualized pharmacotherapy, considering how genetic factors like CYP2C9 and OATP1B1 polymorphisms influence the pharmacokinetics of torsemide (Jeong et al., 2022).

3. Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling

In another study by Jeong et al. (2022), physiologically-based pharmacokinetic-pharmacodynamic (PBPK-PD) modeling was used to understand torsemide's effects in different population groups. This study is significant for its contribution to personalized medicine, offering insights into how diseases and genetic variations impact drug therapy (Jeong et al., 2022).

4. Corrosion Inhibition

An interesting application of torsemide, as studied by Kumar and Karthikeyan (2013), is its use as a corrosion inhibitor for mild steel in acidic environments. This research expands the utility of torsemide beyond medical applications, demonstrating its effectiveness in industrial settings (Kumar & Karthikeyan, 2013).

5. Analytical and Quantification Methods

A study by Bhadja et al. (2014) developed a high-performance thin-layer chromatographic method for estimating torsemide in pharmaceutical forms. This is crucial for quality control and ensuring the correct dosage in medications (Bhadja et al., 2014).

6. Heart Failure Treatment Evaluation

Research by Abraham et al. (2019) in a meta-analysis compared torsemide and furosemide in heart failure patients. The study highlighted torsemide's potential benefits over furosemide, including improved functional status and lower cardiac mortality (Abraham et al., 2019).

Mechanism of Action

Target of Action

Hydroxy Torsemide, also known as Torasemide, primarily targets the Na+/K+/Cl- pump on the luminal cell membrane surface . This pump is located in the medullary thick ascending loop of Henle in the kidneys . The pump plays a crucial role in the reabsorption of sodium, potassium, and chloride ions, which is a key process in urine formation and fluid balance in the body .

Mode of Action

Torasemide acts by inhibiting the Na+/K+/Cl- pump, thereby reducing the reabsorption of these ions . This inhibition is achieved by Torasemide binding to a chloride ion-binding site of the pump . As a result, there is an increased excretion of water, sodium, chloride, magnesium, and calcium . This leads to a diuretic effect, helping to remove excess fluid from the body .

Biochemical Pathways

The action of Torasemide affects the biochemical pathway involving the transport of ions in the kidney. By inhibiting the Na+/K+/Cl- pump, it disrupts the normal reabsorption process, leading to increased ion and water excretion . This can affect the overall fluid and electrolyte balance in the body. Additionally, Torasemide has been found to reduce the oxygen demand in the medullary thick ascending loop of Henle .

Pharmacokinetics

The pharmacokinetics of Torasemide involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Torasemide is well absorbed and undergoes extensive metabolism . It is known to be metabolized by enzymes such as CYP2C9 . The drug’s pharmacokinetics can vary between individuals, particularly in different patient populations and those with different CYP2C9 phenotypes .

Result of Action

The primary result of Torasemide’s action is diuresis, which is the increased production of urine . This is due to the increased excretion of water and electrolytes caused by the inhibition of the Na+/K+/Cl- pump . This can help in conditions where fluid removal from the body is beneficial, such as in cases of edema associated with congestive heart failure, renal failure, or liver disease .

Safety and Hazards

Torsemide is extensively used in the management of heart failure, renal disease, and cirrhosis . Significant adverse events include electrolyte abnormalities, photosensitive reactions, and hypotension . Contraindications to use are sulfa allergy, anuria, and hepatic coma .

Future Directions

Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of torsemide for various population groups and exposure scenarios were performed through human-scale physiologically-based PK-PD (PBPK-PD) modeling of torsemide . The PBPK-PD model established in this study is expected to be utilized for various clinical cases involving torsemide application in the future, enabling optimal drug therapy .

properties

IUPAC Name

1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYVLAMJCQZUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560767
Record name 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Torsemide

CAS RN

99300-68-2
Record name 4-((3-(Hydroxymethyl)phenyl)amino)-N-(((1-methylethyl)amino)carbonyl)-3-pyridinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((3-(HYDROXYMETHYL)PHENYL)AMINO)-N-(((1-METHYLETHYL)AMINO)CARBONYL)-3-PYRIDINESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP35BY96VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy Torsemide
Reactant of Route 2
Reactant of Route 2
Hydroxy Torsemide
Reactant of Route 3
Hydroxy Torsemide
Reactant of Route 4
Hydroxy Torsemide
Reactant of Route 5
Hydroxy Torsemide
Reactant of Route 6
Hydroxy Torsemide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.